molecular formula C7H16Cl2N2O B1400436 (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride CAS No. 1089280-14-7

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

Cat. No.: B1400436
CAS No.: 1089280-14-7
M. Wt: 215.12 g/mol
InChI Key: NTFPIALZQJURCZ-KLXURFKVSA-N
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Description

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride (CAS: 1089280-14-7) is a chiral bicyclic heterocyclic compound with the molecular formula C₇H₁₆Cl₂N₂O and a molecular weight of 215.12 g/mol. It is the S-enantiomer of the octahydropyrazino-oxazine scaffold, which is notable for its role in medicinal chemistry, particularly as a core structure in ROMK (renal outer medullary potassium channel) inhibitors . Key properties include:

  • Storage: Inert atmosphere at 2–8°C .
  • Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Used in preclinical studies for cardiovascular and renal therapies due to its selectivity for ROMK over hERG channels, avoiding QTc prolongation .

Properties

IUPAC Name

(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-2-9-3-4-10-6-7(9)5-8-1;;/h7-8H,1-6H2;2*1H/t7-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFPIALZQJURCZ-KLXURFKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCOC[C@@H]2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of hydrazones and triphosgene in dichloromethane to form the oxazine ring . The reaction conditions often require careful control of temperature and solvent to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or halides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine-substituted compounds. Substitution reactions often result in the formation of various functionalized derivatives of the original compound.

Scientific Research Applications

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . The pathways involved in these interactions are often complex and may include multiple steps, such as conformational changes and signal transduction.

Comparison with Similar Compounds

Structural and Stereochemical Analogs

The octahydropyrazino-oxazine scaffold has multiple analogs with variations in stereochemistry, substituents, or ring systems. Below is a detailed comparison:

Table 1: Key Structural Analogs and Properties
Compound Name CAS Number Molecular Formula Molecular Weight Stereochemistry Purity Key Differences/Applications
(S)-Enantiomer 1089280-14-7 C₇H₁₆Cl₂N₂O 215.12 S-configuration 95% ROMK inhibitor with improved hERG selectivity .
(R)-Enantiomer 1126432-04-9 C₇H₁₆Cl₂N₂O 215.12 R-configuration 98% Intermediate in asymmetric synthesis; lower ROMK activity .
Octahydropyrazino-oxazine (non-chiral) 1257998-65-4 C₇H₁₆Cl₂N₂O 215.12 Racemic mixture 99% Industrial-grade bulk chemical; limited pharmacological use .
(9aS)-Octahydropyrazino-oxazine 1089759-42-1 C₇H₁₄N₂O 142.20 9aS-configuration 95% Non-salt form; used in peptide coupling .
Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride 1354911-18-4 C₈H₁₈Cl₂N₂ 213.15 N/A N/A Pyrido-pyrazine variant; research chemical .

Pharmacological and Functional Differences

  • ROMK/hERG Selectivity : The (S)-enantiomer exhibits superior ROMK inhibition (IC₅₀ < 50 nM) with >100-fold selectivity over hERG, reducing cardiac toxicity risks. In contrast, the racemic mixture (CAS 1257998-65-4) shows lower selectivity, limiting its therapeutic utility .
  • Stereochemical Impact : The (R)-enantiomer (CAS 1126432-04-9) demonstrates negligible ROMK activity, highlighting the critical role of chirality in target engagement .
  • Derivatives with Functional Groups: Compounds like (7S,9aS)-7-((benzyloxy)methyl)octahydropyrazino-oxazine (CAS 1268364-46-0) are modified with benzyloxy groups to enhance solubility or bioavailability .

Biological Activity

(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride is a heterocyclic compound that has attracted attention for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused pyrazine and oxazine ring system. This structural configuration contributes to its distinctive chemical reactivity and biological properties. The compound's molecular formula is C7H14N2O2ClHC_7H_{14}N_2O\cdot 2ClH with a molecular weight of approximately 215.12 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:

  • Target Interactions : The compound can act on various targets through de/rehydrogenation of the 1,4-oxazine linkers, which allows it to switch conductance states in single-molecule junctions .
  • Biochemical Pathways : It is involved in enzyme interactions and protein-ligand binding studies, making it a valuable tool in biological research .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been suggested that derivatives of this compound can serve as potential therapeutic agents against various pathogens due to their ability to disrupt microbial growth .

Central Nervous System Effects

A study on related oxazine compounds demonstrated significant central nervous system (CNS) depressant effects. The octahydropyrido[2,1-c][1,4]oxazine system was shown to reduce locomotor activity in mice, indicating potential applications in CNS-related disorders . Qualitative differences in the effects of different diastereomers were noted, highlighting the importance of stereochemistry in pharmacological outcomes.

Synthesis and Evaluation

Various studies have synthesized this compound and evaluated its pharmacological properties:

  • Synthesis : The compound can be synthesized from 2-piperidinemethanol through several chemical reactions involving bromination and hydrogenolysis .
  • Pharmacological Evaluation : In vivo studies have shown that the compound reduces locomotor activity in animal models, which suggests its potential as a CNS depressant or sedative agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1,4-OxazineHeterocyclicBasic structure
1,3-OxazineHeterocyclicDistinct chemical properties
Benzo-1,3-oxazineHeterocyclicAntihypertensive and antimicrobial effects

The fused ring system in this compound sets it apart from other oxazines by enhancing its reactivity and biological activity.

Q & A

Q. How should researchers characterize the compound’s structural integrity?

  • Methodological Answer : Combine NMR (¹H/¹³C) and LC-MS for structural confirmation. For example, tetrahydro-pyrrolo-oxazine derivatives were characterized via ¹H NMR (δ 3.2–4.1 ppm for oxazine protons) and ¹³C NMR (δ 65–75 ppm for oxygenated carbons) . Purity should be validated using HPLC with a polar organic phase (e.g., acetonitrile/0.1% TFA in water) and UV detection at 210–254 nm.

Q. What storage conditions ensure stability of the dihydrochloride salt?

  • Methodological Answer : Store in well-closed, amber glass containers under anhydrous conditions at room temperature (20–25°C). Piperazine dihydrochloride analogs degrade in humid environments, requiring desiccants like silica gel . Periodic purity checks via titration (non-aqueous) or ion chromatography are advised.

Advanced Research Questions

Q. How can enantiomeric purity of the (S)-enantiomer be validated?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) with 0.1% diethylamine. Compare retention times with the (R)-enantiomer (CAS 1089759-42-1), which exhibits distinct elution profiles . Alternatively, X-ray crystallography with a resolution <1.0 Å can confirm absolute configuration.

Q. What strategies resolve contradictions in biological activity data?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cellular uptake studies). For example, if cytotoxicity results conflict, perform dose-response curves in multiple cell lines and assess salt dissociation kinetics via pH-adjusted solubility tests. Ensure batch-to-batch consistency by verifying purity (>98% via ICP-MS for chloride content) .

Q. How to design computational models for structure-activity relationships (SAR)?

  • Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry (B3LYP/6-31G* basis set). Molecular docking (AutoDock Vina) against targets like serotonin receptors can predict binding modes. Validate with molecular dynamics simulations (100 ns, AMBER force field) to assess conformational stability. PubChem’s InChI data (e.g., stereodescriptors) ensure accurate input structures .

Q. What mechanistic insights guide its application in neuropharmacology?

  • Methodological Answer : Investigate interactions with monoamine transporters via radioligand displacement assays (³H-labeled ligands). Piperazine-oxazine hybrids show affinity for σ receptors; use competitive binding assays (Kd calculations) to quantify selectivity. For in vivo studies, administer intracerebroventricularly in rodent models to bypass blood-brain barrier limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride
Reactant of Route 2
(S)-Octahydropyrazino[2,1-C][1,4]oxazine dihydrochloride

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